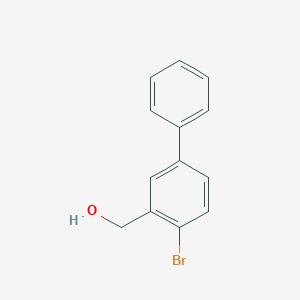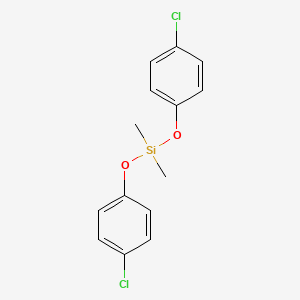
Bis(4-chlorophenoxy)(dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenoxy)(dimethyl)silane is an organosilicon compound with the molecular formula C14H14Cl2O2Si It is characterized by the presence of two 4-chlorophenoxy groups attached to a dimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenoxy)(dimethyl)silane typically involves the reaction of 4-chlorophenol with dimethyldichlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
2C6H4ClOH+(CH3)2SiCl2→(C6H4ClO)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the reactants and to minimize the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenoxy)(dimethyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted by nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form silanol derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols are used under mild conditions, typically at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Hydrolysis: The reaction with water can occur under acidic or basic conditions, depending on the desired products.
Major Products
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Oxidation: Silanol derivatives are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Scientific Research Applications
Bis(4-chlorophenoxy)(dimethyl)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of siloxane polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of bis(4-chlorophenoxy)(dimethyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O and Si-C bonds, which contribute to its stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Bis(4-aminophenoxy)(dimethyl)silane: Similar structure but with amino groups instead of chloro groups.
Bis(4-nitrophenoxy)(dimethyl)silane: Contains nitro groups, leading to different reactivity and applications.
Bis(4-methoxyphenoxy)(dimethyl)silane: Methoxy groups replace chloro groups, affecting its chemical properties.
Uniqueness
Bis(4-chlorophenoxy)(dimethyl)silane is unique due to the presence of chloro groups, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds.
Properties
CAS No. |
18414-46-5 |
|---|---|
Molecular Formula |
C14H14Cl2O2Si |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
bis(4-chlorophenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChI Key |
OFONNKVNALYXHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



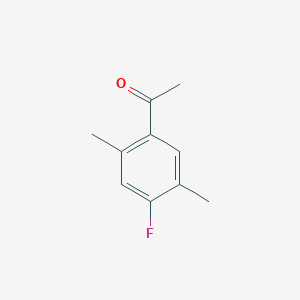

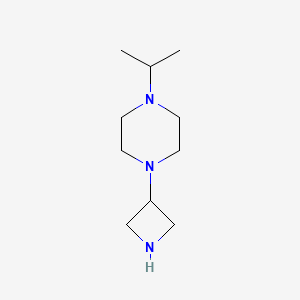
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
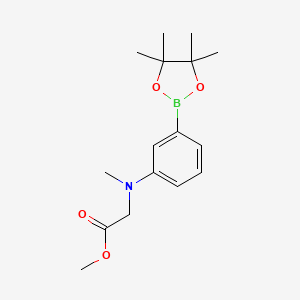

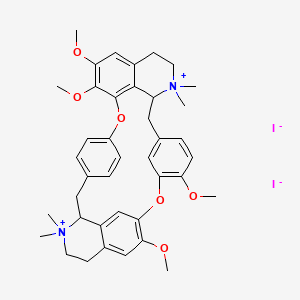
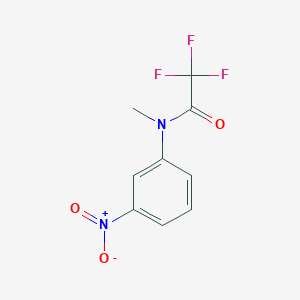

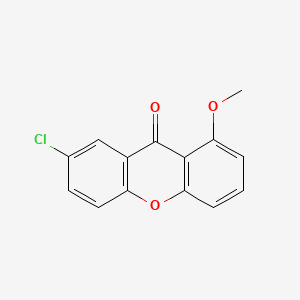
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
